molecular formula C15H15Cl2NO2S B2745317 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 1206113-68-9

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2745317
CAS No.: 1206113-68-9
M. Wt: 344.25
InChI Key: NEGSWUUJKOPRRH-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in pharmaceutical and agrochemical research. Benzenesulfonamide scaffolds are known to exhibit a wide range of biological activities. For instance, related sulfonamide derivatives have been investigated as potent and selective antagonists for various receptors , and others have been developed as PPAR-γ agonists for potential use in managing conditions like diabetes . The specific stereochemistry introduced by the (1-phenylethyl) group may offer a distinct binding profile for targeting specific enzymes or receptors, making it a valuable compound for structure-activity relationship (SAR) studies. The molecular structure features substituted aromatic rings connected via a sulfonamide linker, a common feature in many bioactive molecules. Similar compounds have been characterized by dihedral angles between the aromatic rings of approximately 68-75° , a conformation that can influence binding to biological targets. In crystal structures, such benzenesulfonamides often form inversion dimers through pairs of N–H···O hydrogen bonds . Researchers can utilize this compound as a building block in heterocyclic chemistry or as a key intermediate in synthesizing more complex molecules for screening. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-10-13(16)8-9-14(15(10)17)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGSWUUJKOPRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide, exhibit notable antimicrobial properties. These compounds inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that modifications in the sulfonamide structure can enhance their potency against various pathogens .

Anticonvulsant Properties
Another promising application lies in the treatment of sodium channel-mediated diseases such as epilepsy. Compounds similar to this compound have been investigated for their ability to modulate sodium channels, which play a crucial role in neuronal excitability. This modulation can potentially lead to effective treatments for seizure disorders .

Cancer Research
The compound's influence on cell signaling pathways has also been explored in cancer research. It has been shown to inhibit certain pathways that promote cancer cell proliferation and survival. This makes it a candidate for further investigation as a therapeutic agent in oncology .

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes and diseases. The compound's sulfonamide group is a known inhibitor of CAs, making it a valuable tool for understanding enzyme mechanisms and developing new inhibitors .

Structure-Activity Relationship (SAR) Studies
The compound serves as a model for SAR studies aimed at optimizing the efficacy of sulfonamide derivatives. By systematically altering the substituents on the benzene ring or the sulfonamide group, researchers can identify structural features that enhance biological activity .

Material Science

Polymer Chemistry
In material science, sulfonamides like this compound are investigated for their potential use in creating functional polymers. The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Studies

Study Findings Reference
Antimicrobial Activity AssessmentDemonstrated effective inhibition of bacterial growth against E. coli strains.
Anticonvulsant EfficacyShowed modulation of sodium channels leading to reduced seizure activity in models.
Enzyme Inhibition MechanismIdentified as a potent inhibitor of carbonic anhydrases with implications for drug design.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Table 1: Comparative Analysis of Key Sulfonamide Compounds

Compound Name Substituents (Benzene Ring) N-Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
2,4-Dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide 2-Cl, 4-Cl, 3-CH3 1-Phenylethyl C15H16Cl2N2O2S ~383.3 (calculated) Not reported High lipophilicity, steric hindrance
4-Methyl-N-(1-phenylethyl)benzenesulfonamide 4-CH3 1-Phenylethyl C15H17NO2S 275.37 81–82 Lower polarity, moderate solubility
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 3-Cl, 4-CH3 2-(2-Methylindol-3-yl)ethyl C18H19ClN2O2S 386.88 Not reported Enhanced π-π interactions, potential bioactivity
5-Isopropyl-2-methoxy-N-(1-phenylethyl)benzenesulfonamide 5-iso-C3H7, 2-OCH3 1-Phenylethyl C18H23NO3S 333.45 Not reported Increased solubility (methoxy), bulkier substituent

Structural and Electronic Effects

  • Chlorine vs. Methyl/Methoxy Substituents : The dichloro-methyl substitution in the target compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methoxy (electron-donating) or methyl (weakly donating) groups. This may enhance electrophilic reactivity and influence binding affinity in biological systems.
  • N-Substituent Variations: The 1-phenylethyl group (target compound and ) contributes to lipophilicity and may facilitate membrane penetration.

Physicochemical Properties

  • Melting Points : The absence of chlorine substituents in correlates with a lower melting point (81–82°C) compared to the target compound (predicted higher due to Cl-induced crystallinity).
  • Solubility : Methoxy and isopropyl groups in may improve aqueous solubility relative to the dichloro-methyl analog, which is likely more lipophilic.

Research Findings and Methodological Considerations

  • Crystallography : Tools like SHELX are critical for resolving the stereochemistry of such compounds, particularly the bulky N-phenylethyl group.
  • Structure Validation : Automated validation protocols (e.g., as discussed in ) ensure accuracy in reported melting points and spectroscopic data.

Biological Activity

2,4-Dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide (CAS Number: 1206113-68-9) is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and experimental data.

  • Molecular Formula : C15H15Cl2NO2S
  • Molecular Weight : 344.3 g/mol
  • Structure : The compound features a sulfonamide group attached to a dichlorinated aromatic ring and a phenylethyl moiety, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group allows for the formation of hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
  • Membrane Interaction : The compound may alter cellular membrane permeability, affecting cellular functions and signaling pathways.

Antimicrobial Properties

Research indicates that compounds in the sulfonamide class exhibit antimicrobial properties. A study exploring the effects of related sulfonamides on bacterial growth demonstrated significant inhibition at low concentrations. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy .

Cardiovascular Effects

A recent study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Although this compound was not directly tested, insights from related compounds suggest that modifications in perfusion pressure may occur through calcium channel interactions .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decreased
Compound 4 (4-(2-aminoethyl)-benzenesulfonamide)0.001Significant decrease

Case Studies

Several case studies have focused on the biological effects of sulfonamide derivatives:

  • Study on Perfusion Pressure :
    • Objective : To assess how different sulfonamides affect coronary resistance and perfusion pressure.
    • Findings : Compounds similar to this compound were shown to decrease perfusion pressure in a time-dependent manner, indicating potential cardiovascular effects through calcium channel inhibition .
  • Antimicrobial Activity Assessment :
    • Objective : To evaluate the antimicrobial efficacy of various sulfonamides.
    • Outcome : Related compounds demonstrated significant antibacterial activity against multiple strains, suggesting that further research into this compound could yield similar results .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its biological activity. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters using software tools like SwissADME. These models indicate favorable characteristics for drug-like behavior but necessitate empirical validation .

Q & A

Q. What are the key structural features influencing the reactivity of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide?

The compound’s reactivity is governed by its sulfonamide backbone, halogen substituents (chlorine at positions 2 and 4), and the steric/electronic effects of the 1-phenylethyl group. The chlorine atoms enhance electrophilic substitution potential, while the methyl group at position 3 modulates steric hindrance. The 1-phenylethyl moiety may influence binding interactions in biological systems .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

  • IR spectroscopy to confirm sulfonamide (-SO2_2NH-) and aromatic C-Cl stretches (e.g., peaks at ~1157–1161 cm1^{-1} for sulfonamide, ~600–800 cm1^{-1} for C-Cl) .
  • NMR (1H/13C) to resolve methyl, phenyl, and sulfonamide protons, with splitting patterns indicating substituent positions .
  • Mass spectrometry (ESI or EI) to verify molecular weight and fragmentation patterns .

Q. How can researchers optimize the synthesis yield of this compound?

Multi-step synthesis typically involves coupling a chlorinated benzenesulfonyl chloride with a 1-phenylethylamine derivative. Yield optimization strategies include:

  • Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
  • Employing coupling agents like DCC or EDCI for amide bond formation.
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinity to targets like carbonic anhydrase or antimicrobial enzymes. Key steps:

  • Generate 3D conformers using quantum mechanics (e.g., DFT).
  • Screen against protein databases (e.g., PDB) to identify binding pockets.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental designs resolve contradictions in biological activity data?

Conflicting results (e.g., variable IC50_{50} values) may arise from assay conditions or impurity profiles. Mitigation approaches:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Purify intermediates : Recrystallize or use column chromatography to eliminate byproducts.
  • Validate via orthogonal methods : Compare enzyme inhibition data with SPR or ITC binding studies .

Q. How does stereochemistry at the 1-phenylethyl group affect activity?

The chiral center in the 1-phenylethyl group can lead to enantioselective interactions. To evaluate:

  • Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes).
  • Test enantiopure samples in bioassays (e.g., antimicrobial or receptor-binding studies).
  • Analyze structure-activity relationships (SAR) using X-ray crystallography or NOESY NMR .

Q. What strategies improve solubility for in vivo studies?

Poor aqueous solubility is common in sulfonamides. Solutions include:

  • Prodrug design : Introduce phosphate or glycoside groups.
  • Nanoformulation : Use liposomes or PLGA nanoparticles.
  • Co-solvent systems : Combine DMSO/PEG-400 with saline for IP/IV administration .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DCM/THFMinimizes hydrolysis
Temperature0–25°CControls side reactions
Coupling AgentEDCI/HOBtEnhances amide formation
Reaction Time12–24 hoursEnsures completion

Q. Table 2: Spectroscopic Signatures

Functional GroupIR (cm1^{-1})NMR (δ, ppm)
Sulfonamide (-SO2_2NH-)1157–11617.2–7.5 (aromatic H)
C-Cl600–80040–45 (13C)
1-PhenylethylN/A1.5–1.8 (CH3_3), 4.2–4.5 (CH)

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